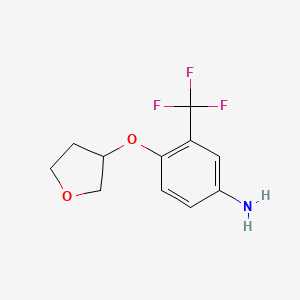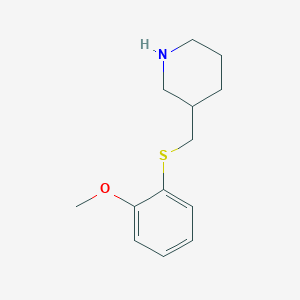
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a methoxy-phenylsulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Demethoxylated derivatives and modified piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-phenylsulfanylmethyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxy-phenylsulfanylmethyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(2-Methoxy-phenylsulfanylmethyl)-pyrrolidine: Another analog with a pyrrolidine ring.
Phenylsulfanylmethyl derivatives: Compounds with similar phenylsulfanylmethyl groups but different core structures.
Uniqueness
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine is unique due to its specific combination of a piperidine ring and a methoxy-phenylsulfanylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NOS |
|---|---|
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
3-[(2-methoxyphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NOS/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Clé InChI |
MYSNTFYDRLDXDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SCC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B15092344.png)
![1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092351.png)
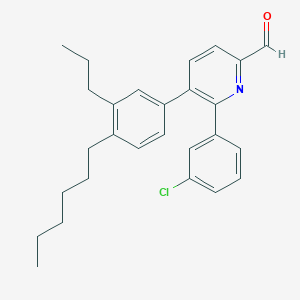
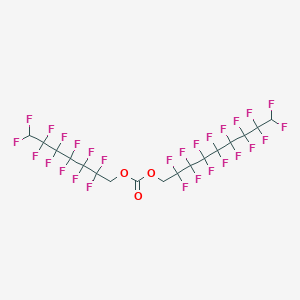
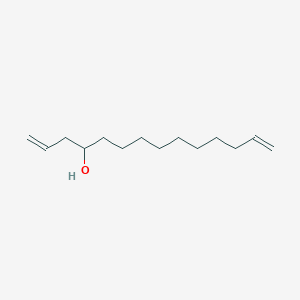
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
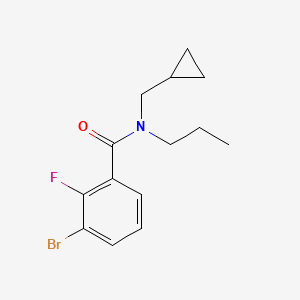
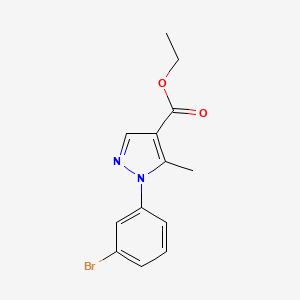
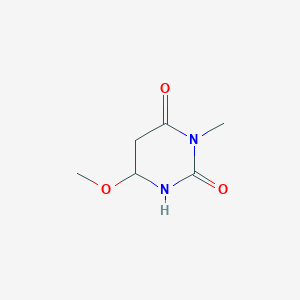
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)

![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
